6-Acetamido-6-Deoxy-Castanospermine 6-Acetamido-6-Deoxy-Castanospermine
Brand Name: Vulcanchem
CAS No.: 134100-29-1
VCID: VC21334580
InChI: InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1
SMILES: CC(=O)NC1CN2CCC(C2C(C1O)O)O
Molecular Formula: C10H18N2O4·xH2O
Molecular Weight: 230.26 (anydrous basis)

6-Acetamido-6-Deoxy-Castanospermine

CAS No.: 134100-29-1

VCID: VC21334580

Molecular Formula: C10H18N2O4·xH2O

Molecular Weight: 230.26 (anydrous basis)

* For research use only. Not for human or veterinary use.

6-Acetamido-6-Deoxy-Castanospermine - 134100-29-1

Description

6-Acetamido-6-Deoxy-Castanospermine is a synthetic derivative of castanospermine, a natural alkaloid known for its significant biological activity. This compound has garnered attention due to its potent inhibitory effects on enzymes, particularly O-GlcNAcase, which plays a crucial role in cellular processes related to glycosylation . The compound's unique structure and modifications enhance its efficacy as an enzyme inhibitor, making it a valuable tool in biochemical research and potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders.

Synthesis and Chemical Reactions

The synthesis of 6-Acetamido-6-Deoxy-Castanospermine typically involves several steps that require protection and deprotection techniques to manage reactive functional groups effectively. Standard organic synthesis protocols, including selective functional group transformations and purification methods such as chromatography, are employed to achieve high purity and yield.

This compound primarily participates in substitution reactions due to its reactive functional groups. The products formed from these reactions depend on the specific reagents used, with oxidation potentially yielding hydroxylated derivatives and reduction leading to amine derivatives.

Mechanism of Action and Biological Activity

6-Acetamido-6-Deoxy-Castanospermine acts as a competitive inhibitor of O-GlcNAcase, an enzyme responsible for the removal of O-linked N-acetylglucosamine from proteins. This inhibition results in increased levels of O-GlcNAcylation, which can affect various signaling pathways within cells . Studies have shown that treatment with this compound can lead to dose-dependent increases in O-GlcNAc levels without inducing insulin resistance in certain cell lines, indicating its potential therapeutic implications .

EnzymeInhibition TypeKi Value
O-GlcNAcaseCompetitive Inhibition300 nM

Applications in Scientific Research

6-Acetamido-6-Deoxy-Castanospermine has several applications in scientific research, particularly in the study of glycosylation processes and their impact on cellular signaling pathways. Its ability to inhibit O-GlcNAcase makes it a valuable tool for investigating the role of O-GlcNAcylation in various diseases, including cancer and neurodegenerative disorders .

CAS No. 134100-29-1
Product Name 6-Acetamido-6-Deoxy-Castanospermine
Molecular Formula C10H18N2O4·xH2O
Molecular Weight 230.26 (anydrous basis)
IUPAC Name N-[(1S,6S,7R,8R,8aR)-1,7,8-trihydroxy-1,2,3,5,6,7,8,8a-octahydroindolizin-6-yl]acetamide
Standard InChI InChI=1S/C10H18N2O4/c1-5(13)11-6-4-12-3-2-7(14)8(12)10(16)9(6)15/h6-10,14-16H,2-4H2,1H3,(H,11,13)/t6-,7-,8+,9+,10+/m0/s1
Standard InChIKey IHKWXDCSAKJQKM-UHFFFAOYSA-N
SMILES CC(=O)NC1CN2CCC(C2C(C1O)O)O
Canonical SMILES CC(=O)NC1CN2CCC(C2C(C1O)O)O
Reference Miller L, et.al.,, Glycobiology 1996, 6 p6196
PubChem Compound 9837515
Last Modified Feb 18 2024

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